molecular formula C10H14BNO3S B7956671 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B7956671
M. Wt: 239.10 g/mol
InChI Key: AIEADVIAVCDVFP-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde is an organic compound that features both boron and thiazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the boron-containing group. One common method involves the reaction of a thiazole precursor with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Oxidation: 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-methanol.

    Substitution: Various aryl-substituted thiazole derivatives depending on the aryl halide used.

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of both the boron and thiazole functional groups. The boron atom can form stable complexes with diols and other nucleophiles, while the thiazole ring can engage in electrophilic and nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the combination of the boron-containing group and the thiazole ring, which imparts distinct reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3S/c1-9(2)10(3,4)15-11(14-9)8-12-7(5-13)6-16-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEADVIAVCDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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